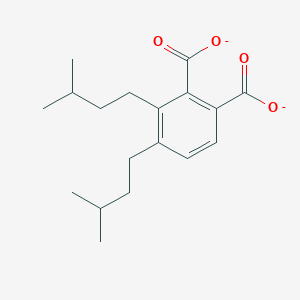

3,4-Bis(3-methylbutyl)phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(3-methylbutyl)phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWFRHKQYQHUTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84777-06-0 | |

| Record name | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of 3,4 Bis 3 Methylbutyl Phthalate

Global and Regional Environmental Prevalence of 3,4-Bis(3-methylbutyl)phthalate

Dipentyl phthalates, including this compound, have been identified as environmental contaminants in various regions across the globe. Their presence in aquatic and terrestrial ecosystems is a result of their extensive use in a multitude of industrial and consumer products. srce.hrresearchgate.net Studies in North America, Europe, and Asia have documented the detection of dipentyl phthalates in environmental samples, indicating a global distribution pattern. wa.govmdpi.comnih.gov The prevalence of these compounds is often linked to population density, industrial activity, and waste management practices. For instance, higher concentrations are typically found in urban and industrialized areas.

Spatial and Temporal Distribution in Environmental Compartments

The physicochemical properties of this compound, such as its limited water solubility and tendency to adsorb to organic matter, govern its distribution in the environment. cymitquimica.com It is found across aquatic, terrestrial, and atmospheric systems.

Aquatic Environments: Lakes, Rivers, Oceans, and Wastewater Systems

Dipentyl phthalates are frequently detected in various aquatic environments. Wastewater treatment plants (WWTPs) are a significant pathway for their entry into rivers and lakes. epa.ieiwaponline.com Although WWTPs can remove a substantial portion of phthalates from wastewater, the residual amounts in the effluent can still lead to contamination of receiving water bodies. epa.ie

A study in Northeast China detected dipentyl phthalate (B1215562) in a water source, with concentrations ranging from not detected to 92.5 ng/L, and a mean concentration of 45.5 ng/L. nih.gov In a survey of water bodies in Washington State, USA, dipentyl phthalate was also among the phthalates analyzed. wa.gov Furthermore, a study of the Anambra River in Nigeria detected dipentyl phthalate in sediment samples. researchgate.net

Wastewater sludge, a byproduct of wastewater treatment, can contain high concentrations of phthalates due to their tendency to adsorb to solid particles. epa.ieecn.nl The application of this sludge as agricultural fertilizer can then transfer these compounds to the terrestrial environment. epa.ie

Concentrations of Dipentyl Phthalate (DPP) in Aquatic Environments

| Location | Matrix | Concentration Range | Mean/Median Concentration | Reference |

|---|---|---|---|---|

| Northeast China | Water Source | nd - 92.5 ng/L | 45.5 ng/L | nih.gov |

| Anambra River, Nigeria | Sediment | Detected | Not Specified | researchgate.net |

| Washington State, USA | Rivers, Lakes, Marine Sediments | Analyzed | Not Specified | wa.gov |

Terrestrial Environments: Soils, Sediments, and Agricultural Systems

Soils and sediments act as major sinks for dipentyl phthalates released into the environment. Contamination of terrestrial environments can occur through various pathways, including the land application of sewage sludge, the use of plastic materials in agriculture (such as mulch films), and atmospheric deposition. mdpi.comepa.ie

Detection of Dipentyl Phthalate (DPP) in Terrestrial Environments

| Location | Matrix | Detection Status | Reference |

|---|---|---|---|

| North African Arid Regions | Cultivated and Non-Cultivated Soils | Detected | tci-thaijo.orgresearchgate.net |

| Coastal South China | Agricultural Soil | Analyzed | mdpi.com |

| Ginseng Farmland, China | Soil | Detected | frontiersin.org |

| Huang-Huai-Hai Region, China | Agricultural Soil | Analyzed | wur.nl |

Atmospheric Compartments: Gaseous Phase, Particulate Matter, and Dust

Phthalates can be released into the atmosphere through volatilization from consumer products and industrial processes. ecn.nl Due to their semi-volatile nature, they can exist in both the gaseous phase and adsorbed to particulate matter. oaepublish.com Indoor environments often exhibit higher concentrations of phthalates compared to outdoor air, with house dust being a significant reservoir. nih.govresearchgate.net

A study in Chengdu, China, investigating phthalate esters in household dust, included dipentyl phthalate in its analysis. researchgate.net Similarly, research conducted in the Strasbourg region of France on indoor air and dust from residential houses also reported the presence of dipentyl phthalate. oaepublish.com

Detection of Dipentyl Phthalate (DPP) in Atmospheric Compartments

| Location | Matrix | Detection Status | Reference |

|---|---|---|---|

| Chengdu, China | Household Dust | Analyzed | researchgate.net |

| Strasbourg, France | Indoor Air and Dust | Detected | oaepublish.com |

Sources and Pathways of Environmental Introduction

The primary source of this compound and other dipentyl phthalates in the environment is anthropogenic. These compounds are not known to occur naturally.

Anthropogenic Emissions from Industrial and Consumer Applications

Dipentyl phthalates are used as plasticizers in a wide array of products to increase their flexibility and durability. cymitquimica.commazums.ac.ir Common applications include their use in polyvinyl chloride (PVC) products, coatings, adhesives, and sealants. cymitquimica.commedchemexpress.com They can also be found in personal care products and food packaging materials. srce.hrresearchgate.net

The release of these phthalates into the environment occurs throughout the lifecycle of these products, from manufacturing and use to disposal. Leaching from plastic materials, volatilization from surfaces, and the discharge of industrial and municipal wastewater are major pathways for their introduction into the environment. srce.hriwaponline.com Once in the environment, they can be transported over long distances and accumulate in various environmental compartments.

Leaching and Migration from Polymeric Materials and Products

Phthalates are not chemically bound to the polymer matrix in plastics, which allows them to leach or migrate into the surrounding environment over time. researchgate.net This process is influenced by factors such as temperature, contact with liquids (especially fatty or acidic substances), and the age of the material. For instance, studies have shown that phthalates can be released from a variety of products, including food packaging, construction materials, and personal care items.

Although no specific studies quantifying the leaching of this compound from polymeric materials were identified, the general principles of phthalate migration would apply. As a diisoamyl phthalate (DIAP), it is part of a group of plasticizers used in materials where flexibility is desired. scielo.br Research on other phthalates has demonstrated that they can migrate from plastic containers into food and beverages. For example, the migration of certain phthalates from plastic and paper bags into foodstuffs has been observed, with heat accelerating this process. researchgate.net It is plausible that products containing this compound as a plasticizer would also contribute to its environmental load through similar leaching mechanisms.

Diffuse Sources, Wastewater Irrigation, and Atmospheric Deposition

The widespread use of phthalate-containing products leads to their continuous release into the environment through various diffuse sources. Wastewater treatment plants (WWTPs) are a major conduit for phthalates entering the aquatic environment. These compounds are washed off surfaces and leached from products during use and disposal, eventually entering the wastewater stream. While WWTPs can remove a significant portion of some phthalates, they are not completely effective, leading to their presence in treated effluent. researchgate.net This effluent is often discharged into rivers or used for irrigation, leading to the contamination of surface water and agricultural soils.

Specific data on the concentration of this compound in wastewater, sludge, or agricultural soils is not available. However, studies have detected the broader category of diisoamyl phthalate (DIAP) at industrial sites, indicating its potential release into the environment through industrial wastewater. scielo.br Furthermore, phthalates can be released into the atmosphere through volatilization from products and industrial processes. They can then travel long distances before being deposited back onto land and water surfaces, contributing to their widespread distribution. The atmospheric fate of this compound has not been specifically studied.

Occurrence in Biota: Environmental Bioaccumulation and Biomonitoring Considerations

Once in the environment, phthalates can be taken up by living organisms, a process known as bioaccumulation. The extent of bioaccumulation depends on the chemical properties of the specific phthalate, such as its water solubility and lipophilicity (affinity for fats). Generally, more lipophilic phthalates have a greater potential to accumulate in the fatty tissues of organisms.

There is no specific data available on the detection or bioaccumulation of this compound in any species of plant or animal. Biomonitoring studies, which measure the levels of chemicals in organisms, have focused on the more prevalent phthalates. These studies have shown that phthalates and their metabolites can be found in a wide range of wildlife and in human populations, indicating widespread exposure. researchgate.net The metabolism of phthalates within an organism plays a crucial role in their potential for bioaccumulation, with some compounds being more readily broken down and excreted than others. researchgate.net Without specific research, the bioaccumulation potential of this compound remains unknown.

Environmental Fate and Transport Dynamics of 3,4 Bis 3 Methylbutyl Phthalate

Inter-Compartmental Transport Mechanisms

The movement of 3,4-Bis(3-methylbutyl)phthalate between air, water, and soil is driven by processes such as volatilization, partitioning, and sorption. These mechanisms are heavily influenced by the compound's chemical structure and the characteristics of the surrounding environment.

Volatilization and Atmospheric Dispersion

Phthalates are categorized as semi-volatile organic compounds (SVOCs), meaning they can slowly vaporize from surfaces into the atmosphere. encyclopedia.pub The volatilization of this compound from soil and water surfaces into the air is a potential transport pathway. Its vapor pressure, while low, is higher than that of high molecular weight phthalates like DEHP, suggesting a greater tendency to enter the atmospheric phase compared to heavier phthalates.

Once in the atmosphere, the compound can be transported over distances and subsequently redeposited onto land and water surfaces through wet (rain, snow) and dry deposition. encyclopedia.pub The environmental fate of phthalates in the atmosphere is influenced by factors like wind speed, temperature, and photochemical degradation. encyclopedia.pub

Sorption and Desorption Kinetics on Environmental Matrices

Sorption, the process of a chemical binding to a solid surface, is a critical factor controlling the mobility and bioavailability of this compound in soil and sediment. The primary factors influencing the sorption of phthalates include the organic matter content of the soil or sediment, cation exchange capacity, and the specific surface area of the particles. nih.gov

Sorption Mechanism : For hydrophobic organic compounds like phthalates, sorption is primarily driven by partitioning into the soil or sediment's organic carbon fraction. nih.gov Studies on similar phthalates like di-n-butyl phthalate (B1215562) (DBP) show that sorption is a spontaneous physical process. nih.gov Given its high Log Kₒw, this compound is expected to bind strongly to soils and sediments, particularly those rich in organic matter.

Kinetics : Sorption kinetics for phthalates often follow a pseudo-second-order model, indicating that the process involves both diffusion across the boundary layer and intra-particle diffusion into the matrix of the soil or sediment particles. nih.gov This strong binding reduces the compound's mobility, limiting its potential to leach into groundwater. However, desorption can occur, leading to a slow and prolonged release of the compound back into the soil porewater or overlying water.

Bioavailability in Environmental Matrices

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. While strong sorption to soil and sediment can reduce the immediate bioavailability of this compound, it does not eliminate the risk of exposure.

Organisms can be exposed through several pathways:

Aquatic Organisms : Fish and invertebrates can absorb the compound directly from contaminated water (though concentrations are often low) or, more significantly, through the ingestion of contaminated sediment and food sources. mst.dk Due to its lipophilic nature, the compound has the potential to bioaccumulate in the fatty tissues of organisms. However, many organisms possess metabolic pathways to break down phthalates, which can limit the extent of bioaccumulation. mst.dk

Terrestrial Organisms : In soil environments, earthworms and other soil-dwelling organisms can ingest contaminated soil particles. Plants can also absorb phthalates from the soil, leading to potential entry into the terrestrial food chain.

Human Exposure : For the general population, exposure to phthalates can occur through the ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact with products containing these compounds. encyclopedia.pub

Modeling of Environmental Fate and Distribution

Environmental fate models are computational tools used to predict how a chemical will be distributed and transformed in the environment. researchgate.net These models, such as the EPI Suite™ developed by the U.S. Environmental Protection Agency, use a chemical's physicochemical properties to estimate its partitioning among environmental compartments. researchgate.netdiva-portal.org

For this compound, a Level III fugacity model would likely predict the following based on its properties:

Due to its low water solubility and high Log Kₒw, releases to water would predominantly partition to sediment.

Releases to soil would likely remain in the soil compartment due to strong sorption.

Releases to air would result in deposition onto soil and water.

These models are essential for conducting risk assessments and understanding the long-term environmental behavior of chemicals when extensive monitoring data is unavailable. researchgate.net

Degradation Pathways and Environmental Transformation of 3,4 Bis 3 Methylbutyl Phthalate

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with light (photodegradation), water (hydrolysis), and other chemical oxidants.

Photodegradation, initiated by the absorption of light, is a significant pathway for the transformation of organic compounds in surface waters and the atmosphere. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water, known as photosensitizers, absorb light and produce reactive species that then degrade the target compound. nih.gov

Direct photolysis of phthalates is generally considered a slow process. nih.gov However, indirect photodegradation, mediated by natural photosensitizers like dissolved organic matter (DOM) and humic substances, plays a crucial role in their environmental transformation. nih.gov These sensitizers, upon irradiation, can generate reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are powerful oxidants. nih.gov

Research on dibutyl phthalate (B1215562) (DBP), a structural analogue of 3,4-Bis(3-methylbutyl)phthalate, shows that its degradation is influenced by the length of its alkyl side chains. nih.gov Studies using artificial photosensitizers have demonstrated that phthalates with longer side chains can undergo triplet-state reactions, suggesting that the reaction mechanism is dependent on the alkyl chain length. nih.gov In experiments with humic substances, the degradation rate constant for DBP was found to be higher than that for diethyl phthalate (DEP), further indicating that phthalates with longer alkyl chains are more susceptible to this degradation pathway. nih.gov

Under direct UV irradiation, the degradation of DBP has been shown to be more thorough compared to phthalates with shorter chains like dimethyl phthalate (DMP) and DEP. nih.govfrontiersin.org The primary degradation pathway under UV light alone often involves an attack on the carbon branch, leading to the formation of byproducts like alkyl-o-hydroxybenzoates without the opening of the benzene (B151609) ring. frontiersin.orgresearchgate.net

Table 1: Photodegradation Byproducts of Dibutyl Phthalate (DBP) under Different Conditions

| Degradation System | Detected Byproducts | Reference |

| Photolysis (UV) | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | nih.govfrontiersin.org |

| Photocatalysis (UV/TiO₂) | Mono-butyl phthalate, p-benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate | nih.govfrontiersin.org |

| Photocatalysis (UV-Vis/Bi₂WO₆) | Mono-butyl phthalate, p-benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate | nih.govfrontiersin.org |

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. For phthalate esters, this is a primary abiotic degradation pathway, although it generally proceeds at a slow rate under typical environmental pH conditions. researchgate.net The process can be catalyzed by acids or bases. researchgate.net

Phthalate esters can undergo a two-step hydrolysis. The first step yields a monoester and an alcohol. The second step cleaves the remaining ester bond to form phthalic acid and another alcohol molecule. researchgate.net

General Hydrolysis of a Phthalate Diester:

Diester + H₂O → Monoester + Alcohol

Monoester + H₂O → Phthalic Acid + Alcohol

The rate of hydrolysis is influenced by the structure of the ester. For instance, in the case of butyl benzyl (B1604629) phthalate (BBzP), the benzyl ester group is significantly more susceptible to hydrolysis than the butyl ester group. chemrxiv.org This suggests that the specific nature of the alkyl groups attached to the phthalate core is a critical factor in determining the hydrolysis rate. In alkaline conditions, such as those found in contact with concrete, the hydrolysis of esters can be a major degradation pathway. chemrxiv.org

Studies on various synthetic organic esters have determined second-order alkaline hydrolysis rate constants, highlighting the differences in reactivity based on their molecular structure. chemrxiv.org For example, the rate constant for butyl benzyl phthalate was found to be faster than that of other esters like bis(2-ethylhexyl) adipate (B1204190) (DEHA) and butylparaben (B1668127) (BP). chemrxiv.org While specific kinetic data for this compound is unavailable, it would be expected to undergo a similar, slow hydrolysis process under neutral environmental conditions, with the rate increasing under acidic or alkaline conditions.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). dntb.gov.ua These methods are particularly effective for degrading recalcitrant compounds like phthalates.

The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst to generate powerful hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. researchgate.netnih.gov

Studies on a mixture of phthalates, including diethyl phthalate (DEP), bis(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DINP), have demonstrated the effectiveness of these systems. researchgate.net The degradation efficiency is highly dependent on parameters such as the concentrations of H₂O₂ and Fe²⁺, pH (with optimal conditions typically around pH 3), and reaction time. researchgate.netnih.gov

The photo-Fenton process generally shows higher degradation efficiencies compared to the standard Fenton process. For example, one study observed that the degradation of DEHP and DINP reached 97% with the photo-Fenton process, a significant improvement over the Fenton process alone. researchgate.net Similarly, the degradation of diisobutyl phthalate (DIBP) via Fenton oxidation was optimized at a pH of 3, achieving 87% removal in 30 minutes. nih.gov Given its structure, this compound would be expected to be effectively degraded by Fenton and photo-Fenton systems, with the oxidation likely targeting both the aromatic ring and the alkyl chains.

Table 2: Degradation Efficiencies of Various Phthalates using Fenton and Photo-Fenton Processes

| Phthalate | Process | Degradation Efficiency (%) | Reaction Time (minutes) | Reference |

| Diethyl phthalate (DEP) | Fenton | 19 | 30 | researchgate.net |

| Diethyl phthalate (DEP) | Photo-Fenton | 22 | 90 | researchgate.net |

| bis(2-ethylhexyl) phthalate (DEHP) | Fenton | 84 | 30 | researchgate.net |

| bis(2-ethylhexyl) phthalate (DEHP) | Photo-Fenton | 97 | 90 | researchgate.net |

| Diisononyl phthalate (DINP) | Fenton | 90 | 30 | researchgate.net |

| Diisononyl phthalate (DINP) | Photo-Fenton | 97 | 90 | researchgate.net |

| Diisobutyl phthalate (DIBP) | Fenton | 87 | 30 | nih.gov |

Ozonation is another AOP that can degrade phthalates through two pathways: direct reaction with molecular ozone (O₃) or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at higher pH. researchgate.netnih.gov The reaction rate constant of hydroxyl radicals with phthalates is significantly higher (up to 10⁹ M⁻¹s⁻¹) than that of molecular ozone (approximately 0.092 M⁻¹s⁻¹), making the indirect pathway dominant for efficient degradation. researchgate.net

Combining ozonation with UV radiation (O₃/UV) enhances the production of hydroxyl radicals, leading to more effective degradation of recalcitrant pollutants. researchgate.net This hybrid process has been shown to be effective for the degradation of various contaminants. researchgate.net

For dimethyl phthalate (DMP), catalytic ozonation using a Ti-MCM-41 catalyst completely removed the compound within 15 minutes, demonstrating the potential for catalyst-enhanced ozonation. nih.gov The degradation of diethyl phthalate (DEP) in river water was effectively achieved using an O₃/H₂O₂ process, which also relies on the generation of hydroxyl radicals. nih.gov It is anticipated that this compound would also be susceptible to degradation by ozonation and O₃/UV processes, primarily through attack by hydroxyl radicals on the aromatic ring and ester linkages.

While direct UV photolysis of phthalates is slow, its combination with an oxidant like hydrogen peroxide (H₂O₂) creates a powerful AOP. The UV/H₂O₂ process generates hydroxyl radicals through the photolytic cleavage of H₂O₂.

This system has proven effective for the complete degradation of diethyl phthalate (DEP). nih.gov Studies have shown that while UV radiation or H₂O₂ alone are not very effective, their combination can remove over 98% of DEP from water. nih.gov The degradation follows pseudo-first-order kinetics, and the rate is influenced by the initial H₂O₂ concentration, UV intensity, and pH. nih.govnih.gov

Comparative studies between UV/H₂O₂ and UV/TiO₂ for DEP degradation found that the UV/H₂O₂ treatment had a higher removal efficiency. nih.gov The presence of certain ions and humic acid in the water can affect the degradation rate. For instance, chloride ions (Cl⁻) were found to enhance DEP degradation in the UV/H₂O₂ system, while carbonate and bicarbonate ions were inhibitory. nih.gov Given these findings, the UV/H₂O₂ process is expected to be a viable method for the remediation of water contaminated with this compound.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes ultrasonic waves to induce chemical reactions. The application of ultrasound to aqueous solutions containing this compound can lead to its degradation through a process known as acoustic cavitation. This involves the formation, growth, and implosive collapse of microscopic bubbles. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of the phthalate molecule and the generation of highly reactive hydroxyl radicals (•OH) from water molecules.

The degradation efficiency is influenced by the hydrophobicity of the phthalate ester. nih.gov More hydrophobic compounds tend to accumulate at the bubble-water interface, where the sonochemical effects are most intense, leading to faster degradation. nih.govnih.gov Studies on various phthalate esters have shown that those with higher molecular mass and, consequently, greater hydrophobicity are removed more rapidly under ultrasonic irradiation. nih.gov The degradation process can be influenced by operational parameters such as ultrasonic frequency, power intensity, temperature, and the presence of other substances in the water matrix. nih.govnih.gov

The primary degradation mechanisms for phthalates under sonolysis are believed to be hydroxylation of the aromatic ring and scission of the alkyl side chains. nih.gov The combination of ultrasound with other advanced oxidation processes, such as UV irradiation (sonophotolysis), can enhance the degradation and mineralization of phthalate esters. nih.gov

Sulfate (B86663) Radical-Based Advanced Oxidation

Advanced oxidation processes (AOPs) involving sulfate radicals (SO₄•⁻) have emerged as a promising technology for the degradation of persistent organic pollutants, including phthalates. nih.govnih.gov Sulfate radicals possess a high redox potential and can effectively oxidize a wide range of organic compounds. nih.gov These radicals can be generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by various methods, including heat, ultraviolet (UV) light, and transition metals. nih.govnih.gov

The degradation of organic contaminants by sulfate radical-based AOPs is influenced by factors such as pH, the concentration of the activator, and the presence of other water constituents. nih.gov These processes have been shown to be effective in treating wastewater containing a variety of refractory pollutants. nih.gov While specific studies on this compound are limited, the general principles of sulfate radical chemistry suggest it would be susceptible to this degradation method. The reaction would likely involve electron transfer from the phthalate molecule to the sulfate radical, initiating a series of reactions leading to its breakdown.

Biotic Degradation Processes (Biodegradation)

Microbial Degradation Mechanisms

Aerobic Biodegradation Pathways and Intermediates

The aerobic biodegradation of phthalate esters is a well-documented process initiated by microbial enzymes. nih.govnih.gov The initial step typically involves the hydrolysis of the ester bonds by hydrolases, such as esterases, releasing the corresponding alcohol (in this case, 3-methyl-1-butanol) and phthalic acid. nih.govethz.ch This initial hydrolysis is a critical detoxification step, as it breaks down the parent compound. nih.gov

Following the initial hydrolysis, the resulting phthalic acid is further metabolized. nih.gov In most aerobic bacteria, the degradation of phthalate proceeds through the formation of dihydroxyphthalate intermediates. nih.gov This is achieved by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring. nih.govresearchgate.net Common intermediates include 3,4-dihydroxyphthalate and 4,5-dihydroxyphthalate. researchgate.net These intermediates are then decarboxylated to form protocatechuate (3,4-dihydroxybenzoate). nih.govethz.chresearchgate.net Protocatechuate serves as a central intermediate that is subsequently cleaved by either intradiol or extradiol ring-cleavage dioxygenases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.govnih.gov

An alternative aerobic pathway has been identified in some denitrifying bacteria, where phthalate is converted to phthaloyl-coenzyme A (CoA) and then decarboxylated to benzoyl-CoA, which is further metabolized. nih.gov

Anaerobic Biodegradation Pathways and Intermediates

Under anaerobic conditions, the biodegradation of phthalate esters also begins with the hydrolysis of the ester linkages to form phthalic acid and the corresponding alcohol. researchgate.net However, the subsequent degradation of the aromatic ring proceeds differently due to the absence of molecular oxygen.

The anaerobic degradation of phthalate typically involves its activation to phthaloyl-CoA. nih.gov This is followed by a key enzymatic step: the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.gov This reaction is catalyzed by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase. nih.gov The benzoyl-CoA is then further degraded through various pathways, depending on the specific microorganisms and the terminal electron acceptor available. nih.gov

Studies on the anaerobic biodegradability of different phthalate esters have shown that those with shorter alkyl chains are generally degraded more rapidly than those with longer, branched chains. nih.gov

Identification and Characterization of Phthalate-Degrading Microorganisms and Consortia

A diverse range of microorganisms capable of degrading phthalate esters have been isolated from various environments, including soil, sediment, and water. researchgate.netresearchgate.netepa.gov These microorganisms play a crucial role in the natural attenuation of phthalate pollution. researchgate.net

Identified Phthalate-Degrading Microorganisms:

| Genus | Species | Source | Degradation Capability |

| Acinetobacter | calcoaceticus | Polluted vegetable farm soils | Can use di-n-butyl phthalate as a sole source of carbon and energy. epa.gov |

| Pseudomonas | aeruginosa | Polluted vegetable farm soils | Can use di-n-butyl phthalate as a sole source of carbon and energy. epa.gov |

| Rhodococcus | jostii | Not specified | Can use various monoalkyl phthalate esters as a sole carbon and energy source. ethz.ch |

| Arthrobacter | keyseri | Not specified | Converts phthalate to a cis-dihydrodiol. ethz.ch |

| Mycobacterium | vanbaalenii | Not specified | Converts phthalate to a cis-dihydrodiol. ethz.ch |

| Burkholderia | cepacia | Not specified | Adsorbs dibutyl phthalate and produces the 4,5-dihydrodiol of phthalate. nih.govethz.ch |

| Micrococcus | sp. | Not specified | Can decarboxylate 3,4-dihydroxyphthalate to 2,3-dihydroxybenzoate. ethz.ch |

| Comamonas | testosteroni | Not specified | Can convert terephthalate (B1205515) and 4-hydroxyphthalate to protocatechuate. ethz.ch |

In addition to individual strains, microbial consortia, which are communities of different microbial species, have been shown to be effective in degrading mixtures of phthalate esters. nih.govnih.govnih.gov These consortia can exhibit enhanced degradation capabilities due to the complementary metabolic activities of the different member species. nih.gov For instance, an endophytic bacterial consortium has been shown to improve the degradation of phthalates in a soil-plant system. nih.gov The use of such consortia is a promising strategy for the bioremediation of environments contaminated with complex mixtures of phthalates. nih.gov

Enzymatic Biotransformation: Esterases, Dioxygenases, Decarboxylases

The microbial breakdown of this compound is initiated by a series of enzymatic reactions. This biotransformation is a critical step in reducing the environmental persistence of the compound. The process begins with the hydrolysis of the ester linkages, followed by enzymatic attacks on the aromatic ring.

Dioxygenases: Once phthalic acid is formed, the stable aromatic ring is targeted by dioxygenase enzymes. nih.gov In aerobic degradation pathways, a specific enzyme known as 3,4-phthalate dioxygenase plays a crucial role. nih.govepa.gov This enzyme incorporates both atoms of molecular oxygen into the phthalate molecule, creating a dihydroxylated intermediate, typically cis-3,4-dihydroxy-3,4-dihydrophthalate. nih.gov The expression of the genes encoding for phthalate dioxygenases is often inducible and increases in the presence of phthalates, indicating a specific microbial response to these pollutants. epa.gov

Decarboxylases: Following the action of dioxygenases, decarboxylases are involved in the further breakdown of the intermediate compounds. These enzymes catalyze the removal of carboxyl groups. For instance, intermediates derived from phthalic acid can be converted to protocatechuate (PCA), a key molecule in the degradation pathways of many aromatic compounds. researchgate.net Genes encoding for enzymes like phenolic acid decarboxylase facilitate this conversion, channeling the breakdown products into central metabolic pathways. nih.govresearchgate.net

Table 1: Key Enzymes in the Biotransformation of Phthalates

| Enzyme Class | Specific Enzyme Example | Substrate | Product(s) | Role in Degradation |

| Hydrolases | Carboxylesterase, Lipase | This compound | Mono-3-methylbutyl phthalate + 3-methyl-1-butanol | Cleavage of ester bonds |

| Hydrolases | Monoalkyl phthalate hydrolase | Mono-3-methylbutyl phthalate | Phthalic acid + 3-methyl-1-butanol | Cleavage of the second ester bond |

| Oxygenases | 3,4-Phthalate dioxygenase | Phthalic acid | Dihydroxylated intermediates (e.g., cis-3,4-dihydroxy-3,4-dihydrophthalate) | Aromatic ring activation |

| Decarboxylases | Phenolic acid decarboxylase | Phthalate-derived intermediates | Protocatechuate (PCA) | Removal of carboxyl groups to form key intermediates |

Metabolic Pathways for Aromatic Ring Cleavage and Mineralization

The ultimate fate of this compound in the environment is its complete mineralization to carbon dioxide and water. This process follows the initial enzymatic transformations and involves the cleavage of the aromatic ring, feeding the resulting organic acids into central metabolic cycles.

The metabolic pathways for phthalate degradation generally converge on a few key intermediates, most notably protocatechuate (PCA) and catechol. nih.gov The formation of PCA from phthalic acid is a common strategy in many bacteria. researchgate.net From this point, the aromatic ring is susceptible to cleavage by another class of dioxygenases.

The ring cleavage can proceed via two main routes:

Ortho-cleavage: Protocatechuate 3,4-dioxygenase cleaves the ring between the two hydroxyl groups, leading to the formation of β-carboxy-cis,cis-muconate.

Meta-cleavage: Protocatechuate 4,5-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxy-4-carboxymuconic semialdehyde.

Both pathways generate aliphatic intermediates that are further processed through a series of reactions. nih.gov These subsequent steps yield simple organic molecules, such as pyruvate, acetyl-CoA, and succinate, which can directly enter the tricarboxylic acid (TCA) cycle. nih.gov Through the TCA cycle, the carbon from the original phthalate compound is completely oxidized, releasing energy for the microorganism and completing the process of mineralization. This final step ensures the complete removal of the pollutant from the environment.

Fungal Degradation Contributions

Fungi, particularly white-rot and soil-dwelling species, are significant contributors to the degradation of phthalate esters. publichealthtoxicology.com Their robust enzymatic systems, which evolved to break down complex natural polymers like lignin, are also highly effective at transforming xenobiotic compounds.

Various fungal genera have demonstrated the ability to degrade phthalates. Studies have shown that species of Aspergillus, Fusarium, Penicillium, Trametes, and Pleurotus can efficiently break down and utilize phthalates like dibutyl phthalate (DBP), a compound structurally similar to this compound. publichealthtoxicology.comnih.govnih.gov For example, the white-rot fungi Trametes hirsuta and Peniophora lycii have been shown to completely degrade DBP within 10 days. publichealthtoxicology.com Similarly, an Aspergillus flavus strain isolated from a landfill was able to mineralize over 99% of DBP within 15 days, utilizing it as the sole source of carbon. nih.gov

The fungal degradation mechanism is similar to the bacterial pathway, initiated by hydrolytic enzymes like esterases, cutinases, and lipases that break the ester bonds. frontiersin.orgsemanticscholar.org This is followed by the action of oxidative enzymes, including cytochrome P450 monooxygenases, which can modify and cleave the aromatic ring. frontiersin.org The ability of these fungi to use the pollutant as a food source makes them promising candidates for bioremediation applications in contaminated soils and water. nih.govnih.gov

Table 2: Fungal Species with Demonstrated Phthalate Degradation Capability

| Fungal Species | Phthalate Studied | Degradation Efficiency | Incubation Time | Reference |

| Aspergillus flavus | Dibutyl Phthalate (DBP) | 99.34% | 15 days | nih.gov |

| Trametes hirsuta | Dibutyl Phthalate (DBP) | ~100% | 10 days | publichealthtoxicology.com |

| Peniophora lycii | Dibutyl Phthalate (DBP) | ~100% | 10 days | publichealthtoxicology.com |

| Fusarium culmorum | Dibutyl Phthalate (DBP) | 99.3% | 9.5 days | nih.gov |

| Pleurotus ostreatus | Dibutyl Phthalate (DBP) | >99% | 13 days | nih.gov |

| Neurospora sitophyla | Dibutyl Phthalate (DBP) | Significant degradation observed | Not specified | nih.gov |

Phytodegradation and Plant Uptake Mechanisms

Plants can play a role in the removal of phthalates from contaminated environments through processes known as phytodegradation and phytoremediation. This involves the uptake of the contaminant from the soil or water, followed by its transformation and detoxification within the plant tissues. researchgate.net

Uptake and Translocation: Plants absorb phthalates primarily through their root systems. researchgate.net The movement of these compounds into the plant can occur through both apoplastic (between cells) and symplastic (within cells) pathways. researchgate.net Studies on various plants, including edible crops like lettuce, carrots, and strawberries, have confirmed the uptake and accumulation of phthalates from the soil. nih.gov However, the translocation of phthalates from the roots to the aerial parts of the plant (shoots and leaves) is generally limited. nih.gov

Metabolism and Detoxification: Once inside the plant cells, phthalates are not inert. Plants possess enzymes, such as carboxylesterases, that can metabolize these compounds. researchgate.net Similar to microbial degradation, the first step is the hydrolysis of the ester bonds, converting the parent phthalate diester into its corresponding monoester and then to phthalic acid. nih.gov Studies with carrot cell cultures have shown that these monoesters are transformed more rapidly than the parent diester. nih.gov Following this initial breakdown, the plant can further detoxify the metabolites through conjugation, a process where the molecules are linked to other compounds like sugars or glutathione, rendering them less toxic and more easily sequestered within the plant's vacuoles. researchgate.net This mechanism effectively removes the pollutant from active metabolic pathways, mitigating its potential harm to the plant.

Table 3: Plant Uptake and Translocation of Phthalates

| Plant Species | Phthalate Studied | Key Findings | Reference |

| Lettuce, Strawberry, Carrot | Di-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP) | All plants took up and metabolized PAEs into their monoesters. Translocation from roots to leaves was poor. | nih.gov |

| Barley (Hordeum vulgare) | Di-n-butyl phthalate (DBP) | Maximum accumulation of DBP was observed in roots and shoots after 60 days of exposure. | nih.gov |

| Radish (Raphanus sativus) | Diethyl phthalate (DEP), Di(2-ethylhexyl) phthalate (DEHP) | Exposure to phthalates decreased the fresh weight of the plants. | researchgate.net |

| Corn (Zea mays) | Di-n-butyl phthalate (DnBP) | Plants took up DnBP from soil contaminated at 100 ppm, resulting in 0.32 ppm in the corn. | researchgate.net |

Biosynthesis and Natural Production of Phthalate Esters in Environmental Systems

Endogenous Production by Microbial Communities

Microbial communities, including bacteria and fungi, have been identified as significant natural sources of phthalate (B1215562) esters. proquest.com These microorganisms are capable of de novo synthesis of various phthalates, a process that has been confirmed through laboratory studies. nih.gov The production of these compounds is not merely a metabolic byproduct but often serves specific functions that benefit the microorganisms.

For instance, certain bacterial strains have been found to produce phthalates that exhibit antimicrobial properties, which may help them compete with other microorganisms in their environment. dntb.gov.ua Fungal endophytes, which live within plant tissues, are also known producers of bioactive metabolites, including phthalates. researchgate.net The degradation of phthalate esters by microbial action is also a well-studied phenomenon, with some bacteria possessing the enzymatic machinery to break down these compounds. nih.govnih.govsemanticscholar.org This dual capability of production and degradation highlights the complex role of microbes in the environmental lifecycle of phthalates.

Key Research Findings on Microbial Production of Phthalates:

| Microorganism Type | Observed Activity | Significance |

| Bacteria | Production of phthalates with antimicrobial properties. dntb.gov.ua | Competitive advantage in microbial communities. |

| Fungal Endophytes | Synthesis of bioactive phthalate metabolites. researchgate.net | Potential source of novel bioactive compounds. |

| Various Bacteria | Degradation of phthalate esters through enzymatic action. nih.govnih.govsemanticscholar.org | Key role in the environmental breakdown of phthalates. |

Natural Synthesis in Algal and Plant Species

The biosynthesis of phthalate esters is not limited to microbial communities; it is also a documented phenomenon in various algal and plant species. mdpi.com This natural production suggests that phthalates have been a part of terrestrial and aquatic ecosystems long before their large-scale industrial synthesis.

Studies have shown that several species of freshwater and marine algae are capable of producing phthalates. nih.govmdpi.com For example, the red alga Bangia atropurpurea has been shown to synthesize di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) de novo. nih.gov The presence and concentration of these compounds can vary significantly among different algal species, even those inhabiting the same environment, indicating that their production is an intrinsic characteristic of the organism. nih.gov

In terrestrial environments, a wide array of plant species have been found to contain naturally occurring phthalates. nih.govproquest.com These compounds have been identified in various parts of the plant, including roots, leaves, and essential oils. proquest.com The diversity of phthalates found in plants is notable, with some species producing less common esters that are not typically used in industrial applications, further supporting the argument for their natural origin. proquest.com

Examples of Phthalates Produced by Algae and Plants:

| Organism | Phthalate(s) Produced | Reference |

| Bangia atropurpurea (Red Alga) | Di-(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP) | nih.gov |

| Various Freshwater Algae | Di(n-butyl)phthalate (DBP), Mono(2-ethylhexyl)phthalate (MEHP) | nih.gov |

| Various Plant Species | Di-n-butyl phthalate, Diisobutyl phthalate, Di(2-ethylhexyl) phthalate | nih.gov |

Ecological Significance and Roles of Naturally Occurring Phthalates

The natural production of phthalates by microorganisms, algae, and plants implies that these compounds have ecological functions. dntb.gov.uamdpi.com The biological activities of these naturally occurring phthalates are diverse and can influence interactions between different species within an ecosystem. nih.gov

One of the most significant roles of naturally produced phthalates is in chemical defense and competition. dntb.gov.uamdpi.com The antimicrobial and insecticidal properties of some phthalates can protect the producing organism from pathogens and herbivores. nih.gov In plants, these compounds can be part of an allelopathic strategy, where they are released into the environment to inhibit the growth of competing plant species. dntb.gov.ua

Furthermore, some naturally occurring phthalates may act as signaling molecules or environmental pheromones, influencing the behavior of other organisms in the ecosystem. nih.gov The presence of these compounds in the environment, whether from natural or anthropogenic sources, can have wide-ranging effects on wildlife, including potential hormone disruption and toxicity to aquatic life. wa.gov The ability of some phthalates to bioaccumulate in organisms and biomagnify through the food chain is also a significant ecological consideration. mdpi.comuml.edu

Ecological Roles of Naturally Occurring Phthalates:

| Ecological Role | Description |

| Allelopathy | Phthalates released by plants can inhibit the growth of nearby competing plants. dntb.gov.ua |

| Antimicrobial Activity | Some phthalates produced by microorganisms and plants have properties that inhibit the growth of bacteria and fungi. nih.gov |

| Insecticidal Properties | Certain naturally occurring phthalates can deter or kill insects, providing a defense mechanism for the producing organism. nih.govdntb.gov.ua |

| Environmental Signaling | Phthalates can act as chemical cues in the environment, influencing the behavior of other organisms. nih.gov |

Environmental Management and Remediation Strategies for 3,4 Bis 3 Methylbutyl Phthalate Contamination

Environmental Monitoring Programs and Risk Assessment Frameworks

Effective management of 3,4-Bis(3-methylbutyl)phthalate contamination begins with robust monitoring and risk assessment. Environmental monitoring programs for phthalates are crucial for understanding their distribution, concentration, and potential impact on ecosystems and human health. nih.govnih.gov

Monitoring Programs:

Environmental monitoring for phthalates typically involves the analysis of various environmental matrices, including:

Water: Surface water, groundwater, and wastewater are regularly monitored for phthalate (B1215562) contamination. nih.govresearchgate.net

Soil and Sediment: Due to their hydrophobic nature, many phthalates adsorb to soil and sediment particles, making these important matrices for monitoring. nih.gov

Air: Phthalates can be present in indoor and outdoor air, adsorbed to particulate matter. nih.gov

Biota: The bioaccumulation potential of phthalates necessitates their monitoring in various organisms. nih.gov

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of phthalates in environmental samples. researchgate.net

Risk Assessment Frameworks:

Risk assessment for phthalates involves evaluating their potential to cause harm to humans and the environment. nih.govnih.gov This process generally includes four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For phthalates, the risk assessment often focuses on their endocrine-disrupting properties. nih.gov Regulatory bodies like the European Food Safety Authority (EFSA) have established Tolerable Daily Intake (TDI) values for several phthalates to protect public health. foodpackagingforum.org For instance, a group TDI of 50 µg/kg of body weight per day has been set for DBP, BBP, DEHP, and DINP based on their reproductive toxicity. foodpackagingforum.org While a specific TDI for this compound has not been established, its structural similarity to other branched-chain phthalates suggests that a cautious approach to its risk assessment is warranted.

The environmental risk is also a significant concern, with some phthalates showing toxicity to aquatic organisms. uml.edu Risk quotients are often calculated by comparing measured environmental concentrations to predicted no-effect concentrations (PNECs) for relevant species.

Remediation Technologies for Contaminated Media

Several remediation technologies are available for addressing phthalate contamination in soil, water, and sediment. The choice of technology depends on the specific characteristics of the contaminated site and the properties of the phthalate.

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or remove contaminants from the environment. nih.govresearchgate.net

Microbial Degradation:

Microbial degradation is a key process in the natural attenuation of phthalates. nih.gov Many bacteria and fungi possess the enzymatic machinery to break down phthalate esters. nih.gov The initial step in the aerobic degradation of phthalates is typically the hydrolysis of the ester bonds by esterases or lipases, yielding phthalic acid and the corresponding alcohol. mdpi.com The phthalic acid is then further degraded through various metabolic pathways. nih.gov

The rate of microbial degradation can be influenced by the chemical structure of the phthalate. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains. Therefore, this compound, with its branched alkyl chains, may be more persistent than simpler phthalates. However, some microbial strains have been shown to degrade branched-chain phthalates. For example, strains of Mycobacterium and Nocardia can utilize di(2-ethylhexyl) phthalate (DEHP), a branched-chain phthalate, as a sole carbon source. capes.gov.br Similarly, Gordonia sp. has demonstrated the ability to degrade high molecular weight phthalates. nih.govnih.gov

Phytoremediation:

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. dntb.gov.ua For phthalates, phytoremediation can occur through several mechanisms, including:

Phytoextraction: The uptake of phthalates from the soil or water into the plant tissues.

Phytodegradation: The breakdown of phthalates within the plant tissues by plant enzymes.

Rhizodegradation: The degradation of phthalates in the soil surrounding the plant roots (the rhizosphere) by microorganisms stimulated by the plant.

Research has shown that various plants can take up and metabolize phthalates. For instance, Chinese cabbage (Brassica rapa var. chinensis) has been studied for its ability to take up Di-n-butyl phthalate (DBP) from contaminated soil. nih.gov The effectiveness of phytoremediation for this compound would depend on its bioavailability to plants and their ability to metabolize this specific compound.

Table 1: Examples of Microbial Strains Involved in Phthalate Degradation

| Microbial Strain | Degraded Phthalate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Gordonia sp. | DMP, DBP, DnOP | Complete degradation of 1000 mg/L DMP and DBP within 96 hours. | nih.govnih.gov |

| Rhizobium sp. LMB-1 | DEHP, DMP, DBP, DEP | Capable of utilizing multiple phthalates as a carbon source. | nih.gov |

| Paenarthrobacter sp. PH1 | DIBP, DEP, DMP | Degraded 1 g/L of DIBP, DEP, and DMP within 24, 48, and 60 hours, respectively. | nih.gov |

| Rhodococcus ruber | DBP | Utilizes DBP as a carbon source, with catechol as a suspected intermediate. | capes.gov.br |

| Mycobacterium and Nocardia spp. | DEHP, Diethyl phthalate, Diisooctyl phthalate | Growth on several phthalates, including the branched-chain DEHP. | capes.gov.br |

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govnih.govresearchgate.net

AOPs have been shown to be effective in degrading a wide range of phthalates. dntb.gov.uaresearchgate.net Common AOPs include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with phthalates or generate hydroxyl radicals.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light.

Photocatalysis (e.g., TiO₂/UV): A semiconductor catalyst, such as titanium dioxide (TiO₂), is activated by UV light to produce hydroxyl radicals.

The degradation efficiency of AOPs can be very high, often exceeding 90% for many phthalates. nih.gov For example, AOPs have been successfully applied to degrade diethyl phthalate (DEP) and dibutyl phthalate (DBP). researchgate.net The degradation of phthalates by AOPs typically involves the attack of hydroxyl radicals on the aromatic ring and the ester groups, leading to the formation of intermediates such as phthalic acid, which are then further oxidized to carbon dioxide and water. nih.govresearchgate.net Given their effectiveness against a broad spectrum of organic compounds, AOPs are a promising technology for the remediation of water contaminated with this compound.

In many cases, a single remediation technology may not be sufficient to achieve the desired cleanup goals. Integrated treatment systems that combine physical, chemical, and biological processes can offer a more effective and efficient solution. nih.gov

For example, a treatment train for phthalate-contaminated wastewater might involve:

Physical Pre-treatment: Such as coagulation and flocculation to remove suspended solids to which hydrophobic phthalates may be adsorbed.

Chemical Oxidation: An AOP step to break down the more recalcitrant phthalate molecules into more biodegradable intermediates.

Biological Treatment: An activated sludge process or a membrane bioreactor to complete the degradation of the phthalates and their intermediates. nih.gov

The combination of different processes can overcome the limitations of individual technologies. For instance, chemical oxidation can enhance the biodegradability of persistent phthalates, making them more amenable to subsequent biological treatment. bohrium.comnih.gov The design of an integrated system for this compound would need to consider its specific physicochemical properties and biodegradability.

Q & A

Basic Research Questions

Q. How can 3,4-Bis(3-methylbutyl)phthalate be identified and quantified in environmental samples?

- Methodological Answer : Gas chromatography (GC) coupled with atmospheric-pressure chemical ionization time-of-flight mass spectrometry (APCI-TOF-MS) is recommended for precise identification and quantification. This technique resolves challenges associated with high-molecular-weight phthalates in complex matrices like sediments, minimizing co-elution issues through high-resolution separation and accurate mass detection . Calibration standards (e.g., ≥95.0% purity) should be stored at 2–8°C to ensure stability .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Critical properties include a boiling point of ~439.4°C (at 760 mmHg), molecular weight of 306.40 g/mol (C₁₈H₂₆O₄), and a flash point of 233.7°C. Discrepancies in molecular formulas (e.g., C₁₈H₂₄O₄ vs. C₁₈H₂₆O₄) highlight the need for rigorous characterization via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer : While direct evidence is limited, analogous phthalate esters are typically synthesized via Fischer esterification, where phthalic anhydride reacts with 3-methylbutanol under acid catalysis. Reaction progress can be monitored by thin-layer chromatography (TLC), and purification achieved via vacuum distillation or column chromatography .

Advanced Research Questions

Q. What challenges arise in differentiating structural isomers of branched phthalate esters during analysis?

- Methodological Answer : Branched isomers (e.g., isoamyl vs. n-pentyl derivatives) require advanced chromatographic separation using polar capillary columns (e.g., DB-FFAP) and tandem mass spectrometry (MS/MS) to distinguish fragmentation patterns. APCI-TOF-MS enhances specificity by resolving isotopic clusters and adduct formations .

Q. How does the presence of this compound in sediments affect bioavailability and ecological risk assessment?

- Methodological Answer : Sediment-bound phthalates exhibit reduced bioavailability due to hydrophobic partitioning (log P ~1.59). Bioaccessibility studies using simulated gut fluids (e.g., Tenax extraction) paired with passive sampling devices (e.g., PDMS membranes) are critical for evaluating ecological risks .

Q. What methodological considerations are critical for avoiding co-elution in complex matrices?

- Methodological Answer : Matrix cleanup via solid-phase extraction (SPE) with C18 or HLB cartridges reduces interferents. GC-APCI-TOF-MS parameters, such as ionization voltage optimization (e.g., 3.5 kV) and collision energy adjustments, enhance selectivity. Internal standards (e.g., deuterated phthalates) correct for matrix effects .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported molecular formulas for this compound?

- Methodological Answer : Discrepancies (e.g., C₁₈H₂₄O₄ vs. C₁₈H₂₆O₄) necessitate validation via HRMS for exact mass determination (e.g., m/z 306.167 for [M+H]⁺) and ¹H/¹³C NMR to confirm alkyl chain branching and ester linkages. Cross-referencing with certified reference materials (CRMs) ensures accuracy .

Stability and Storage

Q. What storage conditions are optimal for maintaining this compound stability in laboratory settings?

- Methodological Answer : Analytical standards should be stored at 2–8°C in amber vials under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Long-term stability assessments via periodic GC-FID analysis are recommended, with degradation products monitored using MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.